Fmoc-Phe-Lys(Trt)-PAB-PNP
Overview
Description
Fmoc-Phe-Lys(Trt)-PAB-PNP: is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy cells .
Mechanism of Action
Target of Action
Fmoc-Phe-Lys(Trt)-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .
Mode of Action
The compound acts as a linker that connects an antibody to a cytotoxic drug . The antibody in the ADC specifically binds to the antigen on the cancer cell, allowing for targeted delivery of the cytotoxic drug . The linker, this compound, is cleavable, meaning it can be broken down to release the cytotoxic drug once the ADC has bound to the target cell .
Biochemical Pathways
Upon binding to the target cell, the ADC is internalized and the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with cellular processes, such as DNA replication, leading to cell death . The specificity of the antibody for the target antigen allows for targeted destruction of cancer cells while minimizing damage to healthy cells .
Pharmacokinetics
The pharmacokinetics of this compound will largely depend on the properties of the antibody and cytotoxic drug it is linked to. Generally, ADCs are designed to have good bioavailability, with the antibody component aiding in the efficient targeting and uptake of the drug .
Result of Action
The result of the action of this compound, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug specifically to cancer cells, ADCs can effectively kill these cells while minimizing harm to healthy cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, the presence of proteases in the target cell can influence the cleavage of the linker and the release of the cytotoxic drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves several steps, starting with the protection of amino acids and the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine (Phe), while the trityl (Trt) group protects the side chain of lysine (Lys). The para-aminobenzoic acid (PAB) is then linked to the protected amino acids, followed by the attachment of the para-nitrophenyl (PNP) group .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain, followed by the cleavage of the peptide from the solid support and the removal of protecting groups .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The PNP group can be substituted by nucleophiles, leading to the formation of various derivatives.
Cleavage Reactions: The Fmoc and Trt groups can be removed under basic conditions, while the PAB linker can be cleaved under acidic conditions
Common Reagents and Conditions:
Fmoc Removal: 20% piperidine in dimethylformamide (DMF).
Trt Removal: Trifluoroacetic acid (TFA) in the presence of scavengers.
PAB Cleavage: Acidic conditions, such as TFA
Major Products:
Fmoc Removal: Free amino group.
Trt Removal: Free lysine side chain.
PAB Cleavage: Free drug or peptide
Scientific Research Applications
Chemistry:
Biology:
- Facilitates the study of protein-protein interactions and the development of peptide-based therapeutics .
Medicine:
Industry:
Comparison with Similar Compounds
Fmoc-Phe-Lys(Trt)-PAB: Similar structure but without the PNP group.
Fmoc-Phe-Lys(Trt)-PAB-PEG: Contains a polyethylene glycol (PEG) spacer for increased solubility
Uniqueness: Fmoc-Phe-Lys(Trt)-PAB-PNP is unique due to its PNP group, which allows for specific substitution reactions and the formation of various derivatives .
Properties
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGURWMJSNXIEZ-YQOHNZFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H57N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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